molecular formula C26H26N2O B11674457 5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine

Cat. No.: B11674457
M. Wt: 382.5 g/mol
InChI Key: HDYHUPWQSNOGGT-UHFFFAOYSA-N
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Description

5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine is a complex organic compound that belongs to the class of benzoxazines

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine typically involves the reaction of eugenol, paraformaldehyde, and aromatic diamines. The reaction is carried out under controlled conditions, often involving heating to facilitate the ring-opening polymerization process . The reaction conditions, such as temperature and solvent choice, play a crucial role in determining the yield and purity of the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Quality control measures, including spectral analysis and chromatography, are essential to ensure the consistency and purity of the product.

Chemical Reactions Analysis

Types of Reactions

5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo substitution reactions, particularly electrophilic aromatic substitution, using reagents like halogens or nitrating agents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Sodium borohydride in methanol.

    Substitution: Chlorine gas in the presence of a catalyst.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine has several scientific research applications:

Mechanism of Action

The mechanism of action of 5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine involves its interaction with specific molecular targets and pathways. The compound’s unique ring structure allows it to bind to certain enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition of microbial growth or reduction of inflammation.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

5-(4-Isopropylphenyl)-2-(4-methylphenyl)-1,10b-dihydropyrazolo[1,5-c][1,3]benzoxazine stands out due to its specific substitution pattern and ring structure, which confer unique chemical and biological properties. Compared to other benzoxazine derivatives, it may exhibit enhanced thermal stability, mechanical strength, and bioactivity.

Properties

Molecular Formula

C26H26N2O

Molecular Weight

382.5 g/mol

IUPAC Name

2-(4-methylphenyl)-5-(4-propan-2-ylphenyl)-5,10b-dihydro-1H-pyrazolo[1,5-c][1,3]benzoxazine

InChI

InChI=1S/C26H26N2O/c1-17(2)19-12-14-21(15-13-19)26-28-24(22-6-4-5-7-25(22)29-26)16-23(27-28)20-10-8-18(3)9-11-20/h4-15,17,24,26H,16H2,1-3H3

InChI Key

HDYHUPWQSNOGGT-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C2=NN3C(C2)C4=CC=CC=C4OC3C5=CC=C(C=C5)C(C)C

Origin of Product

United States

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